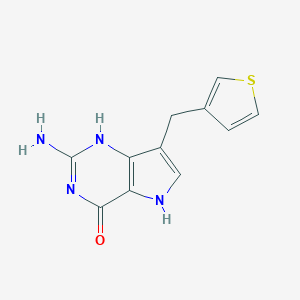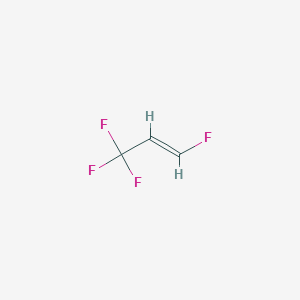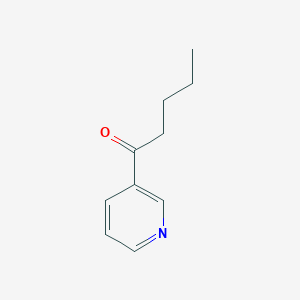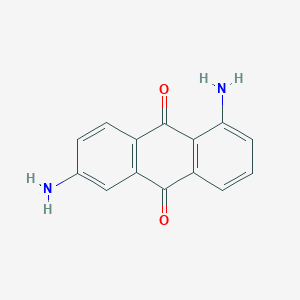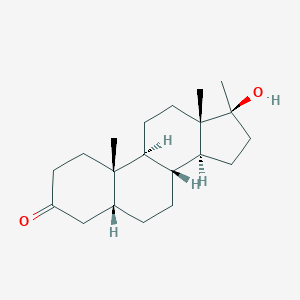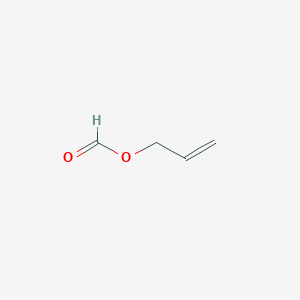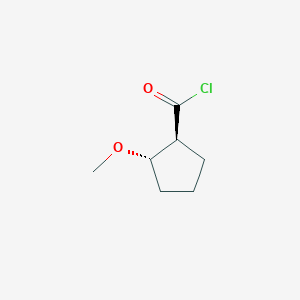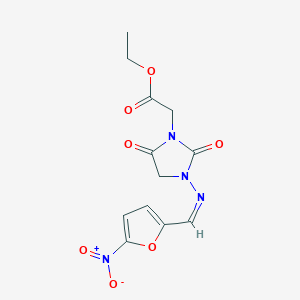
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate, also known as NFA, is a synthetic compound that has gained significant attention in the field of scientific research. NFA is a derivative of the hydantoin compound and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is not fully understood. However, studies have suggested that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been shown to have several biochemical and physiological effects. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to have hepatoprotective effects by reducing liver damage caused by toxic substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in lab experiments is its potent anti-cancer and anti-inflammatory activity. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate to cells or animals in in vitro and in vivo studies.
Direcciones Futuras
There are several future directions for the study of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate. One of the most promising directions is the development of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate-based drugs for the treatment of cancer and inflammatory disorders. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent anti-cancer and anti-inflammatory activity, making it a potential candidate for drug development. Another future direction is the study of the pharmacokinetics and pharmacodynamics of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate. Understanding the absorption, distribution, metabolism, and excretion of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in the body can help in the development of effective Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate-based drugs.
Métodos De Síntesis
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is synthesized through the reaction between 5-nitrofurfural and ethyl hydantoin-3-acetate in the presence of a catalyst such as piperidine or pyridine. The reaction takes place under reflux in ethanol, and the resulting product is purified through recrystallization. The chemical structure of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is shown below:
Aplicaciones Científicas De Investigación
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is in the field of cancer research. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
1749-93-5 |
|---|---|
Nombre del producto |
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate |
Fórmula molecular |
C12H12N4O7 |
Peso molecular |
324.25 g/mol |
Nombre IUPAC |
ethyl 2-[3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C12H12N4O7/c1-2-22-11(18)7-14-9(17)6-15(12(14)19)13-5-8-3-4-10(23-8)16(20)21/h3-5H,2,6-7H2,1H3/b13-5- |
Clave InChI |
XANUSFXLDREZGY-ACAGNQJTSA-N |
SMILES isomérico |
CCOC(=O)CN1C(=O)CN(C1=O)/N=C\C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CCOC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-] |
Sinónimos |
3-[(5-Nitrofurfurylidene)amino]-2,5-dioxo-1-imidazolidineacetic acid ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



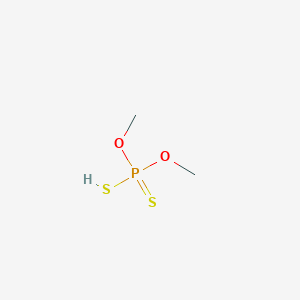
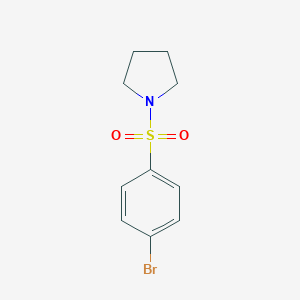
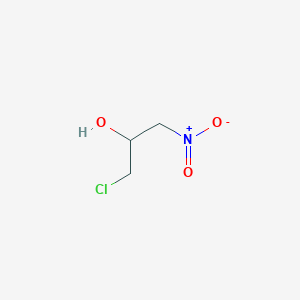
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
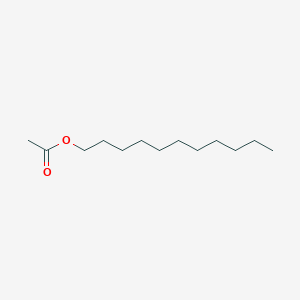
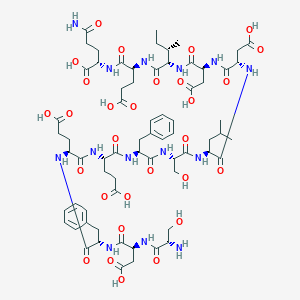
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
